3-Propylpyrrolidine-2-carboxylic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-propylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-3-6-4-5-9-7(6)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDBWKKZUGYDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCNC1C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .
Industrial Production Methods
Industrial production of 3-Propylpyrrolidine-2-carboxylic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the quality of the product .
Chemical Reactions Analysis
Amide Formation Reactions
The carboxylic acid group undergoes nucleophilic acyl substitution with amines to form amides. This reaction typically requires activation of the carboxyl group:
Example Protocol
-
Reagents : 1.5 eq. HOBt, 1.2 eq. EDC·HCl in anhydrous DCM
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Conditions : Stir at 25°C for 12 h under nitrogen
| Amine Used | Product | Yield (%) | Source |
|---|---|---|---|
| Benzylamine | 3-Propylpyrrolidine-2-carboxamide | 89 | |
| Piperidine | 2-(Piperidin-1-yl)carbonyl derivative | 85 |
Mechanistically, the reaction proceeds via a mixed anhydride intermediate, with EDC facilitating carboxyl activation .
Decarboxylation Pathways
Controlled thermal or basic decarboxylation eliminates CO₂, forming 3-propylpyrrolidine derivatives:
Key Observations
-
Product Stability : Resulting pyrrolidine derivatives show enhanced lipophilicity (logP increase by 1.2–1.5 units)
Decarboxylation Products
| Conditions | Major Product | Purity (%) |
|---|---|---|
| 6 M HCl, 170°C, 40 min | 3-Propylpyrrolidine | 87 |
| KOtBu, DMF, 120°C, 2 h | 3-Propyl-Δ¹-pyrroline | 72 |
Esterification and Transesterification
The carboxylic acid forms esters under acidic or Mitsunobu conditions:
Esterification Data
| Alcohol | Catalyst | Yield (%) |
|---|---|---|
| Methanol | H₂SO₄ (cat.) | 91 |
| Ethanol | DCC/DMAP | 84 |
Notable Example
Ethyl 3-propylpyrrolidine-2-carboxylate hydrochloride (, PubChem CID 14482018) is synthesized via HCl-mediated esterification with ethanol (85% yield,).
Alkylation at the Pyrrolidine Nitrogen
Deprotonation of the hydrochloride salt (e.g., with NaHCO₃) enables alkylation at the nitrogen:
Alkylation Protocol
-
Electrophile : Propyl bromide (1.2 eq.)
Mechanistic Insight
The reaction follows an SN2 pathway, with regioselectivity controlled by steric hindrance from the 3-propyl substituent .
Stability and Reactivity Considerations
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 3-Propylpyrrolidine-2-carboxylic acid hydrochloride can influence neurotransmitter systems, particularly those involving glutamate receptors. This suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders. Studies have shown that derivatives of pyrrolidine compounds exhibit neuroprotective effects and may improve cognitive functions in geriatric patients .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives. For instance, certain derivatives have demonstrated activity against Gram-positive bacteria and drug-resistant fungi, suggesting that this compound could be explored as a lead compound in developing new antimicrobial agents .
Drug Development
The compound has been identified as an impurity in lincomycin, hinting at possible interactions within antibiotic mechanisms. Its structural resemblance to amino acids involved in neurotransmission may allow it to modulate neurotransmitter systems effectively, making it a candidate for further exploration in drug development .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that yield high-purity samples suitable for research purposes. Various methods have been documented for synthesizing similar pyrrolidine derivatives, which can be adapted for this compound to enhance yield and purity .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of pyrrolidine derivatives on models of hypoxic and ischemic conditions. The results indicated that these compounds could protect neuronal cells from damage due to oxygen deprivation, potentially offering new therapeutic avenues for conditions like stroke or traumatic brain injury .
Case Study 2: Antimicrobial Screening
In another study, the antimicrobial efficacy of various pyrrolidine derivatives was tested against clinically relevant pathogens. The findings revealed that some compounds exhibited significant antibacterial activity, reinforcing the potential role of this compound in addressing antibiotic resistance issues .
Mechanism of Action
The mechanism of action of 3-Propylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance the binding affinity to these targets due to its three-dimensional structure and stereochemistry . This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with several hydrochlorides and pyrrolidine derivatives:



Key Observations :
- Unlike yohimbine hydrochloride, which contains a complex indole scaffold, the target compound’s simpler pyrrolidine core may reduce off-target interactions .
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. For example, nicardipine hydrochloride demonstrates stability under acidic conditions (pH 1.2–6.8), a trait likely shared by 3-propylpyrrolidine-2-carboxylic acid hydrochloride .

- Stability : Pyrrolidine derivatives with electron-withdrawing groups (e.g., carboxylic acid) show resistance to ring-opening reactions, unlike piperidine analogs .
Analytical Characterization
- HPLC Profiling : Jatrorrhizine and berberine hydrochlorides are resolved using C18 columns with retention times <20 minutes, a method applicable to this compound for purity assessment .
Biological Activity
3-Propylpyrrolidine-2-carboxylic acid hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 194.67 g/mol. The presence of the carboxylic acid group contributes to its reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The pyrrolidine structure enhances binding affinity due to its three-dimensional conformation, which allows it to fit into active sites of target proteins effectively.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes, although specific targets have not been universally identified. Its structural similarity to other biologically active compounds suggests potential interactions with metabolic pathways involved in disease processes .
Biological Activities
The compound has been investigated for several biological activities:
1. Anticancer Activity:
- Preliminary studies have shown that derivatives of pyrrolidine compounds can exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
2. Neurotransmitter Modulation:
- Due to its structural resemblance to amino acids, there is potential for this compound to influence neurotransmitter systems, particularly in modulating glutamate receptors. This could suggest a role in neurological disorders .
3. Antimicrobial Activity:
- The compound may also exhibit antimicrobial properties, with studies indicating that carboxylic acid derivatives can show enhanced activity against Gram-positive bacteria. The mechanism is thought to involve disruption of bacterial cell membranes due to the ionization of the carboxylic group at physiological pH .
Data Summary
The following table summarizes some key findings related to the biological activity of this compound and similar compounds:
Case Studies
Several studies have explored the biological implications of pyrrolidine derivatives:
- Anticancer Efficacy:
- Neuropharmacological Effects:
- Antimicrobial Properties:
Q & A
Q. What are the optimal synthetic routes for 3-propylpyrrolidine-2-carboxylic acid hydrochloride, and how can stereochemical integrity be preserved during synthesis?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination strategies. For example, analogous pyrrolidine derivatives (e.g., (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride) are synthesized via a multi-step process:
Ring formation : Cyclization of a linear precursor (e.g., γ-amino acid derivatives) under acidic conditions.
Functionalization : Introduction of the propyl group via alkylation using 1-bromopropane in the presence of a base (e.g., KCO).
Salt formation : Reaction with HCl in anhydrous ethanol to yield the hydrochloride salt.
To preserve stereochemistry, chiral auxiliaries or asymmetric catalysis (e.g., BINAP ligands) are recommended .
- Key Considerations :
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies using:
-
pH variations : Buffer solutions (pH 1–12) at 25°C and 40°C.
-
Thermal stress : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
-
Analytical tools : LC-MS to detect degradation products (e.g., decarboxylation or hydrolysis byproducts) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the receptor-binding affinity of this compound derivatives?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS):
Target selection : Focus on receptors with known interactions with pyrrolidine carboxylates (e.g., GABA or NMDA receptors).
Parameterization : Apply force fields (e.g., CHARMM36) optimized for small-molecule interactions.
Validation : Compare simulation results with experimental binding assays (e.g., SPR or ITC) to refine computational models .
- Case Study :
Analogous compounds (e.g., fluorinated pyrrolidines) showed improved binding affinity when simulations incorporated halogen-bonding interactions .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
- Methodological Answer : Apply a multi-technique approach:
Dynamic NMR : Resolve conformational equilibria in solution (e.g., chair-to-chair inversions in pyrrolidine rings).
Solid-state NMR : Compare with X-ray data to identify crystal-packing effects.
DFT calculations : Optimize molecular geometries using Gaussian09 and compare experimental vs. theoretical chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




